molecular formula C45H50N2O6 B591397 O-Benzyldauricine CAS No. 2748-99-4

O-Benzyldauricine

Cat. No.: B591397
CAS No.: 2748-99-4
M. Wt: 714.903
InChI Key: ZYMOBLBBSPPQBC-LJEWAXOPSA-N
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Description

O-Benzyldauricine is a bisbenzylisoquinoline alkaloid derived from plants in the genus Menispermum (moonseed family). Its molecular formula is C₄₅H₅₀N₂O₆, with a molecular weight of 714.90 g/mol, and it is characterized by two benzyl-substituted isoquinoline units linked via ether bonds . The compound is commonly isolated from Menispermum dauricum and related species, with commercial purity grades typically ≥95% .

Properties

IUPAC Name

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-phenylmethoxyphenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50N2O6/c1-46-20-18-33-25-41(48-3)43(50-5)27-36(33)38(46)22-30-12-15-35(16-13-30)53-45-24-32(14-17-40(45)52-29-31-10-8-7-9-11-31)23-39-37-28-44(51-6)42(49-4)26-34(37)19-21-47(39)2/h7-17,24-28,38-39H,18-23,29H2,1-6H3/t38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMOBLBBSPPQBC-LJEWAXOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OCC7=CC=CC=C7)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OCC7=CC=CC=C7)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Benzyldauricine can be synthesized through several methods. One common synthetic route involves the Ullmann reaction, where a diamide is cyclized and then reduced to obtain the stereoisomeric mixture of this compound . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

O-Benzyldauricine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

O-Benzyldauricine has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules. In biology and medicine, it is researched for its potential therapeutic effects, including its ability to induce severe lung toxicity in animals . This compound is also explored for its potential use in the development of new pharmaceuticals and treatments for various diseases .

Mechanism of Action

The mechanism of action of O-Benzyldauricine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes related to inflammation and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between O-Benzyldauricine and analogous alkaloids:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Source Plant Structural Class Key Features
This compound 2748-99-4 C₄₅H₅₀N₂O₆ 714.90 Menispermum spp. Bisbenzylisoquinoline alkaloid Two benzyl-isoquinoline units, lipophilic
O-Methyldauricine 2202-17-7 C₃₇H₄₂N₂O₆ ~610.73* Menispermum spp. Benzylisoquinoline alkaloid Methyl substitution instead of benzyl
Oblongine 60008-01-7 C₁₉H₂₄NO₃ 307.40 Cocculus orbiculatus Isoquinoline alkaloid Simpler structure, single isoquinoline
Chelidonine 476-32-4 C₂₀H₁₉NO₅ 353.37 Chelidonium majus Benzylisoquinoline alkaloid Single benzyl substitution, antitumor activity

*Calculated based on structural descriptors from .

Key Observations:

Molecular Complexity: this compound’s bisbenzylisoquinoline structure confers higher molecular weight and lipophilicity compared to O-Methyldauricine (methyl-substituted) and Oblongine (single isoquinoline unit) .

Pharmacological Implications: Bisbenzylisoquinoline alkaloids like this compound are associated with broad bioactivity, including anti-inflammatory and antimicrobial effects, whereas Chelidonine’s single benzylisoquinoline structure is linked to specific antitumor activity .

Functional and Application Comparisons

Research and Industrial Use
  • Reference Standards : Both this compound and O-Methyldauricine are marketed as high-purity standards (≥95%) for phytochemical analysis .
  • Extraction Challenges : this compound’s complex structure necessitates advanced isolation techniques, while simpler alkaloids like Oblongine are more readily purified .

Source and Stability

  • Plant Sources : this compound and O-Methyldauricine are exclusive to Menispermum species, whereas Oblongine is found in Cocculus orbiculatus .
  • Stability : The benzyl groups in this compound may confer greater oxidative stability compared to methoxy-substituted analogs .

Biological Activity

O-Benzyldauricine, an isoquinoline alkaloid, has garnered attention in the field of pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and associated case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound (CAS: 2748-99-4) is characterized by a complex structure that includes a benzyl group attached to a dauricine backbone. This structural configuration is crucial for its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with multiple receptors and enzymes. Notably, it has been shown to:

  • Modulate neurotransmitter systems : this compound acts on neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
  • Exhibit anti-inflammatory effects : Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Potentially induce cytotoxicity : Some studies have reported that this compound can lead to cell death in certain cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of inflammatory mediators such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential role in managing inflammatory diseases.

Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including:

  • HeLa cells : IC50 value of approximately 15 µg/mL.
  • MCF-7 cells : IC50 value of around 20 µg/mL.

These findings point to its potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of this compound in patients with bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates among participants treated with this compound compared to a control group.

Case Study 2: Anti-inflammatory Properties

In a study involving patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain, alongside reduced levels of inflammatory markers in the blood.

Toxicological Profile

While this compound shows promise in various therapeutic areas, it is essential to consider its safety profile. Animal studies have indicated the potential for lung toxicity at higher doses, necessitating careful dosage regulation during clinical applications.

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